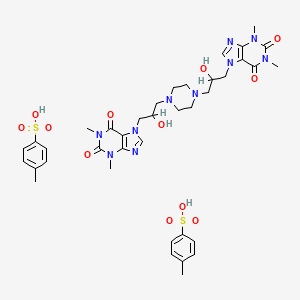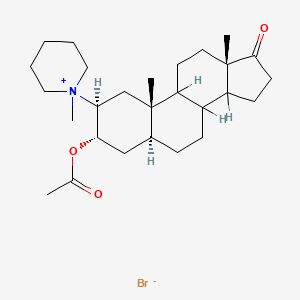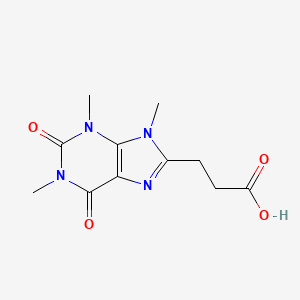![molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1](/img/structure/B14704343.png)
1,6-Diazabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C₈H₁₆N₂. It is a member of the diazabicycloalkane family, characterized by a bicyclic structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into the bicyclic compound under heating with benzylamine, followed by reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the preparation of intermediates, followed by cyclization and reduction processes to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1,6-Diazabicyclo[4.3.1]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6-Diazabicyclo[4.3.1]decane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, as a modulator of nicotinic acetylcholine receptors, it can influence neurotransmission by altering receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
Uniqueness
1,6-Diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
25337-75-1 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1,6-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2 |
Clé InChI |
GQPHXHFRXIIFCF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCN(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





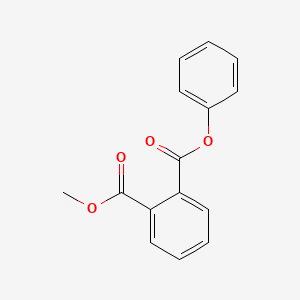
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
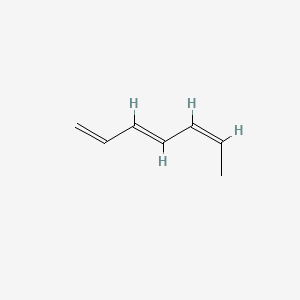
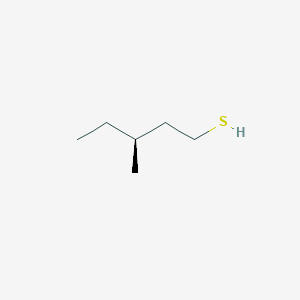
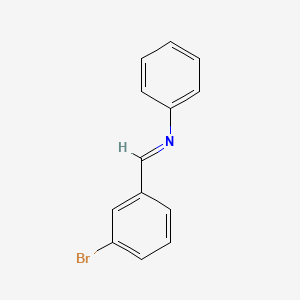
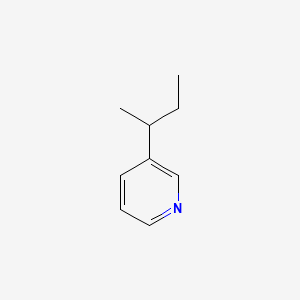
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
